3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride
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Overview
Description
3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a dimethylamino group, a hydroxyphenyl group, and a propanone backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride typically involves the reaction of 3-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Dimethylamino)-1-(3-oxophenyl)propan-1-one.
Reduction: Formation of 3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
- 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one
- 3-(Methylamino)-1-(3-hydroxyphenyl)propan-1-one
Uniqueness
3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
5453-62-3 |
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Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(3-hydroxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)7-6-11(14)9-4-3-5-10(13)8-9;/h3-5,8,13H,6-7H2,1-2H3;1H |
InChI Key |
NIAGDFPRJKMABY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=CC=C1)O.Cl |
Origin of Product |
United States |
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